![molecular formula C23H31N3O4S B12344958 5-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12344958.png)
5-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed oxidative C–H/C–H coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-alkyl-thieno[3,4-c]pyrrole-4,6-dione: Similar in structure and used in similar applications, such as in the development of redox polymers for batteries.
(1E, 6E)-1,7-BIS-(3,4-DIMETHOXYPHENYL)-4,4-DISSTITUTED-HEPA-1,6-DIENE-3,5-DIONE: Shares the dimethoxyphenyl group and has applications in pharmaceuticals and cosmetics.
Uniqueness
5-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C23H31N3O4S |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-2,3,4a,5,7,9,10,10a-octahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H31N3O4S/c1-6-31-22-25-20-19(21(28)26-22)17(12-7-8-15(29-4)16(9-12)30-5)18-13(24-20)10-23(2,3)11-14(18)27/h7-9,17,19-20,22,24-25H,6,10-11H2,1-5H3,(H,26,28) |
Clave InChI |
WDFPIDIZEBJQCA-UHFFFAOYSA-N |
SMILES canónico |
CCSC1NC2C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12344879.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B12344884.png)
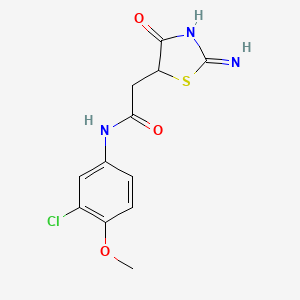
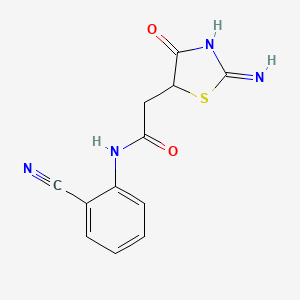
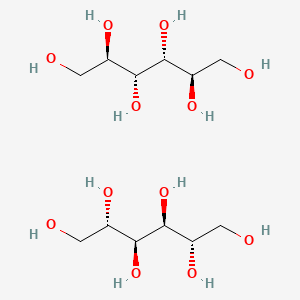
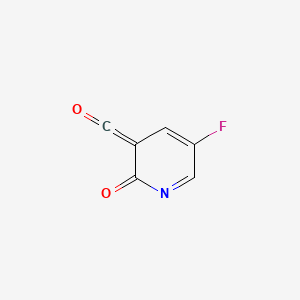
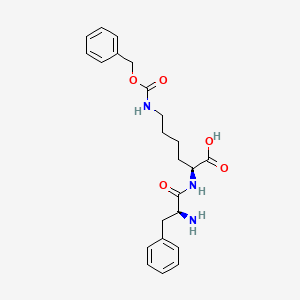
![2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride](/img/structure/B12344917.png)
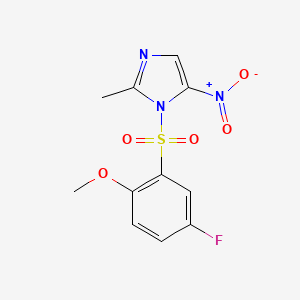
![N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12344936.png)
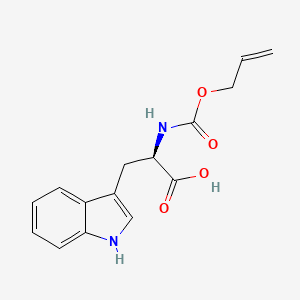
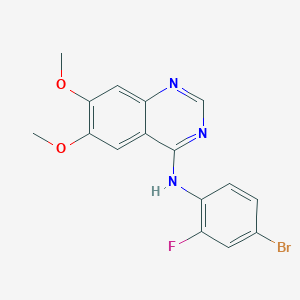
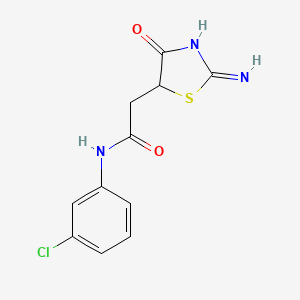
![2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne](/img/structure/B12344971.png)
